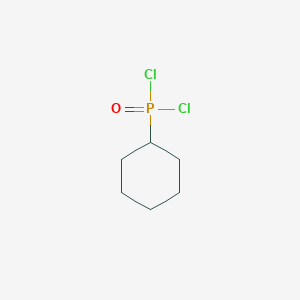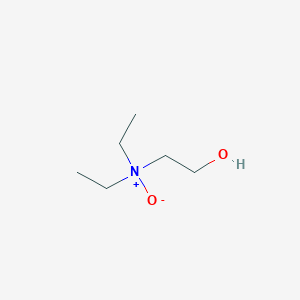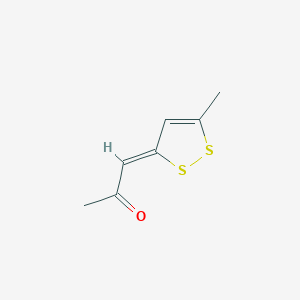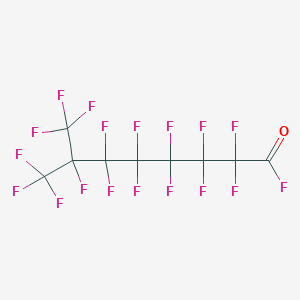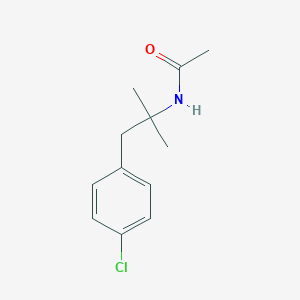
N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is commonly referred to as "t-butyl 4-chloroacetanilide" or "TCAC" and has been studied extensively for its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of TCAC is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in biological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, TCAC may alter the expression of certain genes, leading to changes in cellular processes.
Efectos Bioquímicos Y Fisiológicos
TCAC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, TCAC has been shown to alter the expression of certain genes, leading to changes in cellular processes. It has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TCAC in lab experiments include its ability to inhibit the activity of certain enzymes, its potential applications in cancer research, and its anti-inflammatory effects. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on TCAC. One area of interest is its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand the mechanism of action of TCAC and its effects on cellular processes. There is also potential for the development of new compounds based on the structure of TCAC, which may have improved efficacy and reduced toxicity compared to the original compound. Finally, there is potential for the development of new methods for the synthesis and purification of TCAC, which may improve its availability and reduce its cost.
Métodos De Síntesis
The synthesis of TCAC involves the reaction of 4-chloroacetanilide with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through an esterification process, resulting in the formation of N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide. The compound can be purified using various methods, including recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
TCAC has been widely used in scientific research as a tool for investigating various biological processes. It has been studied for its potential applications in the field of cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, TCAC has been used as a probe to study the structure and function of proteins, as well as a tool for investigating the role of certain enzymes in biological processes.
Propiedades
Número CAS |
17743-62-3 |
|---|---|
Nombre del producto |
N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide |
Fórmula molecular |
C12H16ClNO |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]acetamide |
InChI |
InChI=1S/C12H16ClNO/c1-9(15)14-12(2,3)8-10-4-6-11(13)7-5-10/h4-7H,8H2,1-3H3,(H,14,15) |
Clave InChI |
XJPIYPCUNZKJSK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl |
SMILES canónico |
CC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl |
Otros números CAS |
17743-62-3 |
Sinónimos |
N-[2-(4-chlorophenyl)-1,1-dimethylethyl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)
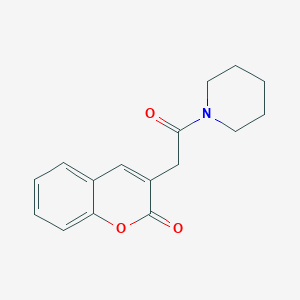
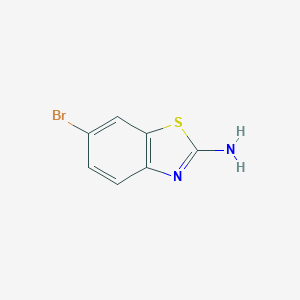
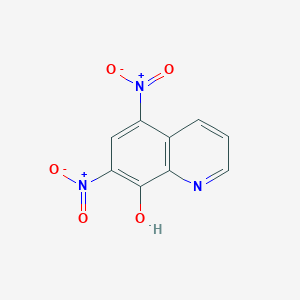
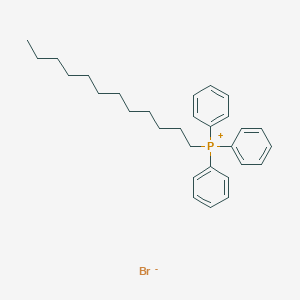
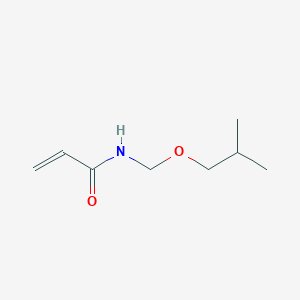
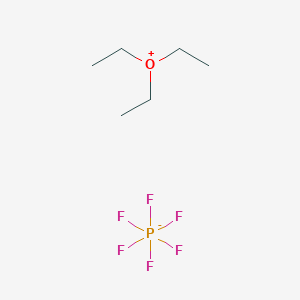
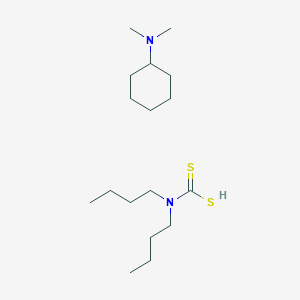
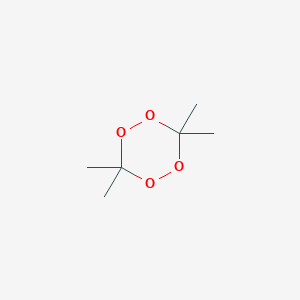
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
